molecular formula C14H9BrClFN2O2 B14398450 N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide CAS No. 88486-85-5

N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide

Cat. No.: B14398450
CAS No.: 88486-85-5
M. Wt: 371.59 g/mol
InChI Key: SDDCUDXLHYGOMD-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a carbamoyl group, a chloro group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloro-5-fluorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield an aniline derivative.

    Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzamide
  • N-[(4-Bromophenyl)carbamoyl]-5-fluorobenzamide
  • N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide

Uniqueness

N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide is unique due to the specific combination of functional groups it possesses. The presence of both chloro and fluoro substituents on the benzamide ring, along with the bromophenyl carbamoyl group, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88486-85-5

Molecular Formula

C14H9BrClFN2O2

Molecular Weight

371.59 g/mol

IUPAC Name

N-[(4-bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide

InChI

InChI=1S/C14H9BrClFN2O2/c15-8-1-4-10(5-2-8)18-14(21)19-13(20)11-7-9(17)3-6-12(11)16/h1-7H,(H2,18,19,20,21)

InChI Key

SDDCUDXLHYGOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Br

Origin of Product

United States

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